molecular formula C24H26N2O5 B11072619 3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11072619
M. Wt: 422.5 g/mol
InChI Key: WMUPTJTYTRLTIB-UHFFFAOYSA-N
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Description

3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substituents on the indole ring, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

3-hydroxy-5-methyl-3-[2-oxo-2-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]ethyl]-1H-indol-2-one

InChI

InChI=1S/C24H26N2O5/c1-16-5-10-20-19(13-16)24(30,23(29)25-20)14-21(27)17-6-8-18(9-7-17)31-15-22(28)26-11-3-2-4-12-26/h5-10,13,30H,2-4,11-12,14-15H2,1H3,(H,25,29)

InChI Key

WMUPTJTYTRLTIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)OCC(=O)N4CCCCC4)O

Origin of Product

United States

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